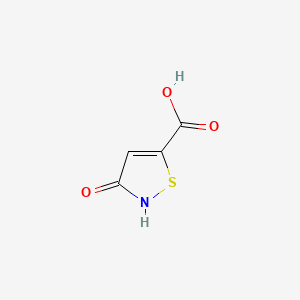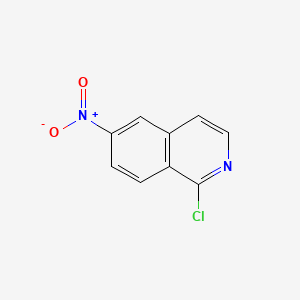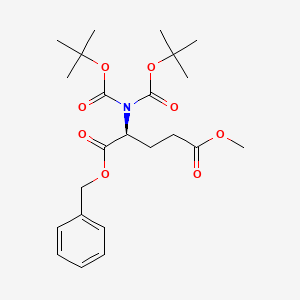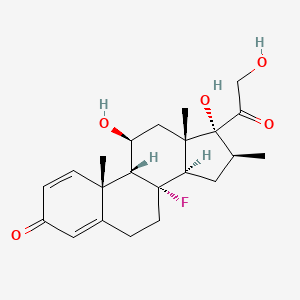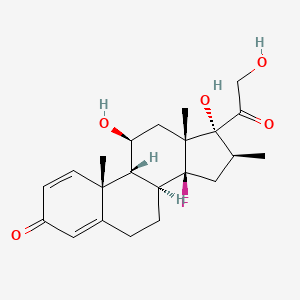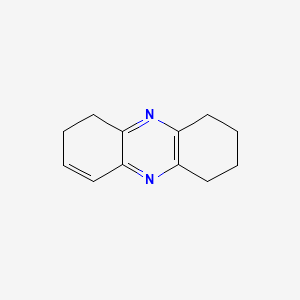
1,2,3,4,6,7-Hexahydrophenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,6,7-Hexahydrophenazine is a natural product found in Idesia polycarpa with data available.
科学的研究の応用
1. Neuropharmacological Studies
1,2,3,4,6,7-Hexahydrophenazine and its derivatives have been extensively studied in neuropharmacology. Research indicates their involvement in dopamine receptor interactions, which is crucial in understanding and treating neurological conditions like Parkinson's disease and schizophrenia. For instance, certain neuroleptic drugs, which are essential in treating schizophrenia, have been found to alter dopamine metabolism, implying a potential role for hexahydrophenazine-related compounds in these processes (Christensen et al., 1984).
2. Antitumor Activity
Hexahydrophenazine derivatives have shown promising results in antitumor activity. Studies have identified their efficacy in inhibiting cancer cell growth, leading to advancements in cancer treatment methodologies. This includes the inhibition of tumor growth in various cancer models, indicating the compound's potential as a therapeutic agent in oncology (Gidaspov et al., 2004).
3. Interaction with Neurotransmitter Systems
Research has demonstrated the compound's interaction with neurotransmitter systems, notably serotonin and dopamine. This interaction is significant for developing drugs targeting mental health disorders such as depression and anxiety. It's been noted that some compounds structurally similar to hexahydrophenazine can act as serotonin receptor agonists, impacting mood and emotional regulation (Fuller et al., 1981).
4. Synthesis and Structural Analysis
The synthesis of hexahydrophenazine derivatives and their structural analysis have been a focus of several studies. Understanding the compound's synthesis and structure is crucial for its application in various fields, including pharmacology and chemistry. Research has explored the treatment of dimeric nitrosochlorides with 1,2-diaminoarenes to form hexahydrophenazine derivatives, opening avenues for novel synthetic routes (Petukhov & Tkachev, 1997).
特性
CAS番号 |
112448-71-2 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.258 |
IUPAC名 |
1,2,3,4,6,7-hexahydrophenazine |
InChI |
InChI=1S/C12H14N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1,5H,2-4,6-8H2 |
InChIキー |
LEBZVNAEKXAOKR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C3CCC=CC3=N2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


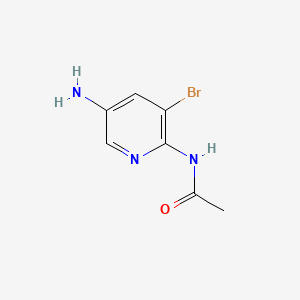

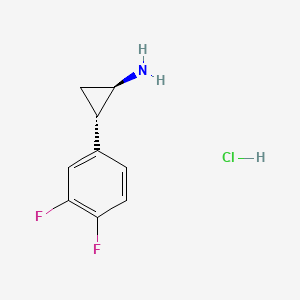
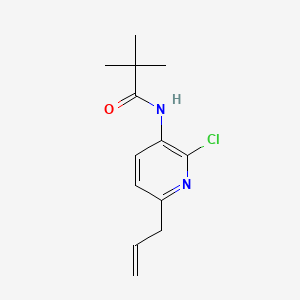
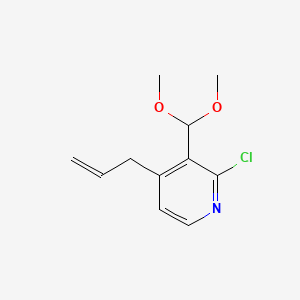

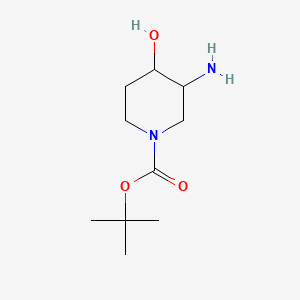
![4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B571655.png)
